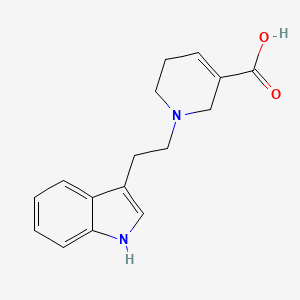
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate is a synthetic organic compound belonging to the quinolone family This compound is characterized by the presence of trifluoromethyl groups, a hydroxy group, and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable quinoline derivative.
Fluorination: Introduction of trifluoromethyl groups at the 1, 5, and 6 positions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydroxylation: Introduction of the hydroxy group at the 4 position using reagents like hydrogen peroxide or hydroxylamine.
Acetylation: Formation of the acetate ester at the 3 position using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions at the trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Quinoline derivatives with carbonyl groups.
Reduction Products: Quinoline derivatives with hydroxy groups.
Substitution Products: Quinoline derivatives with substituted trifluoromethyl groups.
科学的研究の応用
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and stability, while the hydroxy and acetate groups contribute to its reactivity and solubility. The compound may inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but lacks trifluoromethyl groups.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains trifluoromethyl groups but differs in the core structure.
Uniqueness
1,5,6-Trifluoro-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl acetate is unique due to the presence of trifluoromethyl groups at multiple positions, which enhances its biological activity and stability. The combination of hydroxy and acetate groups further contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C11H6F3NO4 |
|---|---|
分子量 |
273.16 g/mol |
IUPAC名 |
(1,5,6-trifluoro-4-hydroxy-2-oxoquinolin-3-yl) acetate |
InChI |
InChI=1S/C11H6F3NO4/c1-4(16)19-10-9(17)7-6(15(14)11(10)18)3-2-5(12)8(7)13/h2-3,17H,1H3 |
InChIキー |
IXZOYYRNCLDEKB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C2=C(C=CC(=C2F)F)N(C1=O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


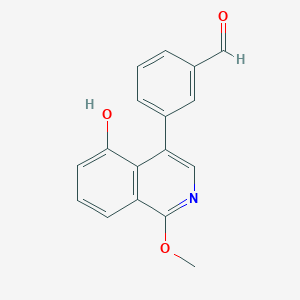
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
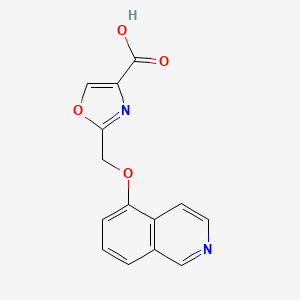
![2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione](/img/structure/B11846854.png)
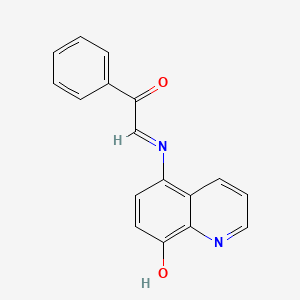


![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)

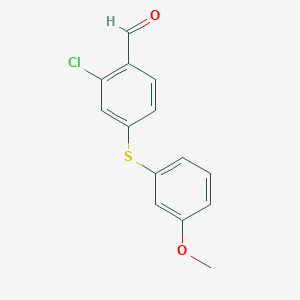
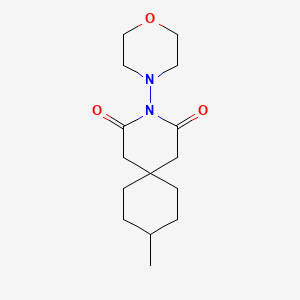
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)

